4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline
Description
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is a substituted aniline derivative characterized by a chlorophenyl group and a 5-methylfuran-2-ylmethyl substituent. Its molecular formula is inferred as C₁₂H₁₃ClNO, with a molecular weight of 234.70 g/mol.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 |
InChI Key |
OACKUKPZXLTUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 5-methylfurfural.
Reaction: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 5-methylfurfural in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the target and the biological context.
Chemical Reactions: In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
- Structure : Replaces the chlorine atom with fluorine.
- Molecular Formula: C₁₂H₁₂FNO (MW: 221.23 g/mol).
- The SMILES string (FC1=CC=C(CNC2=CC=C(C=C2)F)C=C1) highlights the fluorophenyl-furanmethyl linkage .
- Applications : Likely explored for similar uses but with altered pharmacokinetics due to fluorine’s smaller atomic radius and stronger electronegativity.
4-Chloro-N-(4-fluorobenzyl)aniline
- Structure : Substitutes the furanmethyl group with a 4-fluorobenzyl moiety.
- Molecular Formula : C₁₃H₁₁ClFN (MW: 235.69 g/mol).
- Crystallographic data for related compounds (e.g., 4-Chloro-N-(2-pyridyl)aniline) suggest planar aromatic systems with intermolecular hydrogen bonding, influencing packing efficiency and melting points .
- Synthesis : Likely involves nucleophilic substitution or reductive amination between 4-chloroaniline and fluorobenzyl halides .
5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline
- Structure : Incorporates a methylpiperazine-propyl chain and phenylthio group.
- Molecular Formula : C₂₁H₂₇ClN₃S (MW: 396.97 g/mol).
- Properties : The piperazine moiety enhances basicity and water solubility, while the phenylthio group may confer redox activity. Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- Structure : Features a dimethoxybenzylidene Schiff base instead of furanmethyl.
- Molecular Formula: C₁₅H₁₃ClNO₂ (MW: 274.72 g/mol).
- Properties: The Schiff base enables metal coordination, useful in catalysis or sensor design. Crystallographic studies reveal non-planar conformations with dihedral angles >40° between aromatic rings, influencing photophysical properties .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline | C₁₂H₁₃ClNO | 234.70 | 5-Methylfuran-2-ylmethyl, Chlorophenyl | Pharmaceuticals, Agrochemicals |
| 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline | C₁₂H₁₂FNO | 221.23 | 5-Methylfuran-2-ylmethyl, Fluorophenyl | Drug intermediates |
| 4-Chloro-N-(4-fluorobenzyl)aniline | C₁₃H₁₁ClFN | 235.69 | 4-Fluorobenzyl, Chlorophenyl | Materials science |
| 5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline | C₂₁H₂₇ClN₃S | 396.97 | Methylpiperazine, Phenylthio | Kinase inhibitors |
| 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline | C₁₅H₁₃ClNO₂ | 274.72 | Dimethoxybenzylidene | Sensors, Catalysts |
Key Research Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the aniline’s lone pair, reducing reactivity in electrophilic substitution compared to fluorine analogs .
- Synthetic Yields : Palladium-catalyzed couplings for furan-containing anilines achieve moderate yields (~50–79%), while Schiff base formations (e.g., dimethoxybenzylidene derivatives) require milder conditions but lower yields (~25–36%) .
- Biological Activity : Piperazine and morpholine derivatives exhibit enhanced bioavailability due to improved solubility, whereas furan-methyl groups may confer metabolic resistance .
Biological Activity
4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is C12H12ClN, with a molecular weight of approximately 219.68 g/mol. The presence of a chloro group and a furan derivative in its structure contributes to its unique biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline exhibit antimicrobial activity. A study highlighted that the compound's structural features allow it to interact with microbial enzymes, potentially inhibiting their function and leading to growth inhibition in various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Activity Level |
|---|---|---|
| 4-Chloro-N-(furan-2-ylmethyl)aniline | Staphylococcus aureus | Moderate |
| 4-Bromo-N-[(5-methylfuran-2-YL)methyl]aniline | Escherichia coli | High |
| 4-Chloro-N-(2-pyridylmethyl)aniline | Candida albicans | Low |
Anticancer Properties
The anticancer potential of similar compounds has been investigated, with some studies suggesting that the interaction of the compound with specific cellular receptors may inhibit cancer cell proliferation. For instance, research on structurally related anilines has shown that they can induce apoptosis in cancer cell lines through modulation of signaling pathways .
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of derivatives of chloroanilines on human cancer cell lines. The findings indicated that the presence of the chloro group significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further investigation into 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline's therapeutic applications .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented. It is hypothesized that the compound can mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial action, where inhibition of folate synthesis enzymes can lead to reduced microbial growth.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydropteroate synthase | Competitive | 15 |
| Thymidylate synthase | Non-competitive | 25 |
The biological activity of 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is largely attributed to its structural characteristics. The chloro group enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes and receptors. Additionally, the furan moiety may participate in π-stacking interactions, further stabilizing binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
